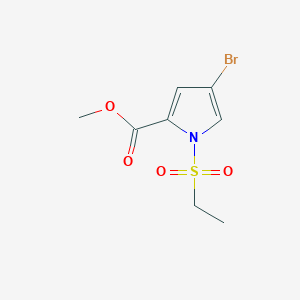
N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN2O3S and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Analysis and Detection
Research on dimethenamid and flufenacet, compounds structurally related to the query compound, focused on their isolation, analysis, and detection in natural water, emphasizing the importance of monitoring environmental contamination by agricultural chemicals. The study outlined methods for detecting these herbicides and their degradation products, contributing to environmental safety protocols (Zimmerman, Schneider, & Thurman, 2002).
Pain Management
Research into capsaicinoids, which share a similar interest in modifying phenylacetamide structures for therapeutic uses, identified a potent analgesic capsaicinoid. The study provided insights into its crystal structure, contributing to the understanding of pain management mechanisms (Park, Park, Lee, & Kim, 1995).
Pesticide Development
Studies on N-derivatives of chloro-dimethylphenoxyacetamide, potential for pesticidal applications, showcase the synthesis and characterization of these compounds. This research offers a foundation for developing new pesticides, highlighting the relevance of chemical innovation in agricultural practices (Olszewska, Tarasiuk, & Pikus, 2011).
Anti-inflammatory Applications
Investigations into derivatives of N-(3-chloro-4-fluorophenyl)acetamide for anti-inflammatory purposes demonstrate the synthesis of compounds with significant activity. This research underscores the therapeutic potential of structurally complex acetamides in treating inflammation (Sunder & Maleraju, 2013).
Insecticide Development
The synthesis and toxicity assessment of pyridine derivatives against cowpea aphid highlight the insecticidal potential of specific chemical structures. This study contributes to the search for more effective and safer insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antipsychotic Research
Exploration of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their potential antipsychotic effects reveals alternative therapeutic avenues for psychiatric disorders. Such studies indicate the diverse bioactivity possibilities of acetamide derivatives (Wise et al., 1987).
Neuroprotective Effects
Research on DM-9384, a compound with structural similarities, examined its effects on learning and memory in rats. The findings suggest potential cognitive-enhancing properties, relevant for developing treatments for neurodegenerative diseases (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-15-4-9-20(16(2)10-15)25-23(28)13-26-12-22(29-3)21(27)11-18(26)14-30-19-7-5-17(24)6-8-19/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUQRLFGREVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride](/img/structure/B2690291.png)



![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B2690297.png)






![2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2690310.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)
